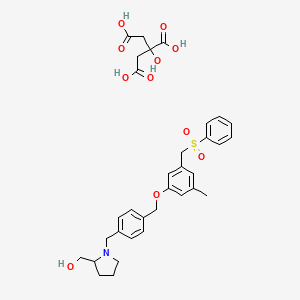
mAChR-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mAChR-IN-1 is a selective inhibitor of muscarinic acetylcholine receptors, which are a class of G-protein-coupled receptors. These receptors play a crucial role in the central and peripheral nervous systems by mediating the effects of the neurotransmitter acetylcholine. Muscarinic acetylcholine receptors are involved in various physiological processes, including cognition, motor control, and autonomic functions. This compound is particularly significant in research due to its potential therapeutic applications in neurological disorders such as Alzheimer’s disease and schizophrenia .
Métodos De Preparación
The synthesis of mAChR-IN-1 involves several steps, starting from commercially available aryl fluorides and Boc-protected 4-aminopiperidine. The synthetic route includes a convergent reaction protocol, which involves the modification of the Miyaura reaction and alcohol-enhanced copper-mediated radiofluorination. This procedure yields the radiotracer with high radiochemical purity and is amenable to automation for routine production .
Análisis De Reacciones Químicas
mAChR-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
mAChR-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of muscarinic acetylcholine receptors.
Biology: It helps in understanding the role of these receptors in various physiological processes.
Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
mAChR-IN-1 exerts its effects by selectively inhibiting muscarinic acetylcholine receptors. These receptors are activated by the neurotransmitter acetylcholine, which binds to the receptor and triggers a cascade of intracellular signaling pathways. This compound blocks this activation, thereby modulating the physiological processes mediated by these receptors. The molecular targets include various subtypes of muscarinic acetylcholine receptors, and the pathways involved include the phospholipase C and inositol trisphosphate signaling pathways .
Comparación Con Compuestos Similares
mAChR-IN-1 is unique due to its high selectivity for muscarinic acetylcholine receptors. Similar compounds include:
Arecaidine derivatives: These compounds act as antagonists for muscarinic acetylcholine receptors and are used in drug development.
Piperazine-triazole derivatives: These compounds have muscarinic acetylcholine receptor blocking activity and are used in pharmacological research. The uniqueness of this compound lies in its selective inhibition, which makes it a valuable tool in both research and therapeutic applications
Propiedades
IUPAC Name |
3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRTFJPHDSXAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)

![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B1139216.png)

![2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B1139218.png)

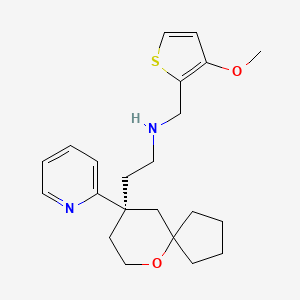
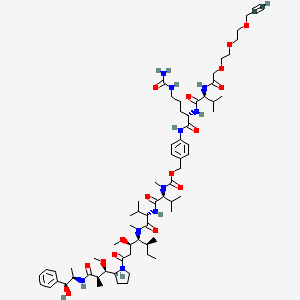
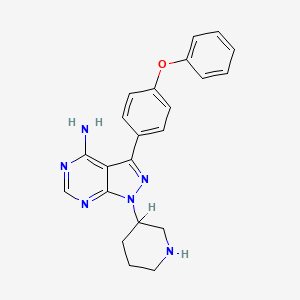
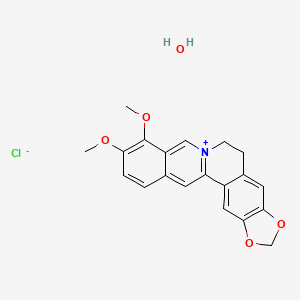
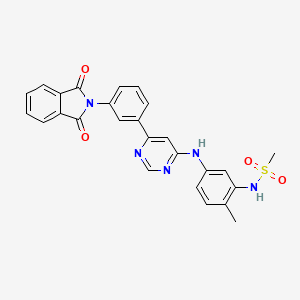
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)
